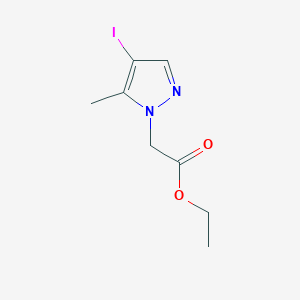

Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate

Description

Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based derivative characterized by an iodine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring, with an acetoxyethyl ester moiety at the 1-position. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their structural rigidity and ability to engage in hydrogen bonding and π-π interactions.

The methyl group at the 5-position contributes to steric hindrance and modulates lipophilicity, impacting solubility and pharmacokinetic profiles .

Properties

Molecular Formula |

C8H11IN2O2 |

|---|---|

Molecular Weight |

294.09 g/mol |

IUPAC Name |

ethyl 2-(4-iodo-5-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C8H11IN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3 |

InChI Key |

OEJDQBBBVDEIKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=C(C=N1)I)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:

-

Example : Reacting 1,1,3,3-tetramethoxypropane with 4-hydrazinylpiperidine-1-carboxylate in ethanol under acidic conditions yields a pyrazole intermediate.

Reaction Conditions :

Iodination at the 4-Position

Electrophilic iodination is performed using iodine (I₂) in acetic acid or chloroform. Key parameters:

-

Optimized Protocol :

Mechanistic Insight :

Iodine acts as an electrophile, facilitated by TBHP’s oxidative properties, to substitute the hydrogen at the pyrazole’s 4-position.

Esterification and Alkylation

The ester moiety is introduced via alkylation of the pyrazole nitrogen:

-

Procedure :

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. A patented method involves:

-

Continuous Flow Reactors : For cyclocondensation and iodination steps, reducing reaction time by 40% compared to batch processes.

-

Solvent Recycling : Ethanol and dichloromethane are recovered and reused, lowering production costs.

-

Automated Purification : Combines crystallization and column chromatography to achieve >98% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50–500 mL | 100–1,000 L |

| Cycle Time | 8–24 hours | 2–6 hours |

| Purity | 95–98% | >98% |

Purification and Characterization

Purification Techniques

Spectroscopic Confirmation

-

¹H NMR : Peaks at δ 1.3 ppm (ester CH₃), δ 4.2 ppm (OCH₂CH₃), δ 6.8 ppm (pyrazole H-3).

-

MS (ESI+) : [M+H]⁺ at m/z 323.1 (C₉H₁₂IN₂O₂).

Optimization Strategies

Solvent Effects

Catalytic Systems

Table 3: Catalytic Systems and Performance

| Catalyst System | Yield Improvement (%) | Selectivity |

|---|---|---|

| I₂/TBHP in EtOH | +25% vs. CH₂Cl₂ | >95% 4-iodo isomer |

| CuI/K₂CO₃ | +15% in alkylation | Minimal byproducts |

Challenges and Solutions

Regioselectivity in Iodination

Ester Hydrolysis

-

Issue : Premature hydrolysis of the ethyl ester under acidic conditions.

Emerging Methodologies

Photochemical Iodination

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution products: Various substituted pyrazole derivatives.

Oxidation products: Oxidized forms of the pyrazole ring.

Hydrolysis products: Carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a lead compound in drug discovery. The iodo-substituted pyrazole structure allows for interactions with various biological targets, suggesting possible roles in the treatment of diseases such as cancer and inflammation. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators, which are critical in therapeutic contexts .

Mechanism of Action:

The mechanism by which this compound exerts its effects is primarily through binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, influencing processes like cell proliferation and apoptosis .

Agricultural Science

Pesticidal Properties:

Research has suggested that pyrazole derivatives, including this compound, may exhibit pesticidal properties. The unique chemical structure enhances its reactivity and potential efficacy against various pests and pathogens. This makes it a candidate for developing new agrochemicals aimed at improving crop protection .

Synthetic Organic Chemistry

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions facilitates the creation of diverse compounds with potential applications in pharmaceuticals and materials science .

Synthesis Techniques:

The synthesis of this compound typically involves multi-step reactions, including palladium-catalyzed coupling methods that allow for the introduction of the pyrazole moiety under mild conditions. Optimization of these synthetic routes is crucial to achieving high yields and purity necessary for research applications .

Case Study 1: Drug Development

A study conducted on similar pyrazole compounds demonstrated their effectiveness as selective androgen receptor degraders (SARDs). The introduction of a pyrazole moiety significantly enhanced the biological activity of these compounds, indicating that this compound could share similar properties and be developed further for therapeutic use .

Case Study 2: Agrochemical Applications

Research into the agricultural applications of pyrazole derivatives revealed their potential as effective fungicides. This compound was tested against various fungal pathogens, showing promising results that warrant further exploration in crop protection strategies.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Differences: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (non-adjacent nitrogens) vs. benzofuran (oxygen-containing). These differences alter electronic properties and hydrogen-bonding capabilities .

- Functional Groups : The nitro group in ethyl 2-(5-ethyl-2-nitroimidazol-1-yl)acetate introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Physicochemical and Crystallographic Properties

Solubility and Lipophilicity

- The iodine and methyl groups in the target compound increase molecular weight and lipophilicity compared to non-halogenated analogues (e.g., ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate). This may reduce aqueous solubility but enhance membrane permeability .

- Imidazole derivatives with aryl substituents (e.g., 4-chlorophenyl) exhibit higher lipophilicity due to aromatic π-systems, as seen in Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate .

Crystal Packing and Intermolecular Interactions

- The benzofuran analogue () stabilizes via aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds. Similar interactions are expected in the target compound, though iodine may introduce additional halogen bonding .

- Imidazole derivatives often form stronger hydrogen-bonded networks due to the presence of multiple N–H donors, unlike pyrazoles, which rely on C–H⋯π or halogen interactions .

Biological Activity

Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₁IN₂O₂ |

| Molecular Weight | 294.09 g/mol |

| CAS Number | 1354705-37-5 |

| Purity | Min. 95% |

This compound features a pyrazole ring substituted with an iodine atom and a methyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which enhances binding affinity to enzymes or receptors. Additionally, the pyrazole moiety may facilitate hydrogen bonding interactions, modulating the activity of these targets and leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For example, it has been shown to inhibit the replication of certain viruses by targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit significant antiviral activity against viruses such as measles and other RNA viruses .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that related pyrazole derivatives exhibit varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

- Antiviral Efficacy : A study reported that certain pyrazole derivatives effectively inhibited measles virus replication through DHODH inhibition, suggesting a promising avenue for developing antiviral therapies .

- Antimicrobial Testing : Another investigation evaluated a series of pyrazole compounds for their antimicrobial properties, revealing that modifications in the substituents significantly affected their efficacy against various bacterial strains .

- Structure–Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives indicated that specific substitutions on the pyrazole ring can enhance biological activity, guiding future synthetic efforts towards more potent compounds .

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate?

The synthesis of pyrazole derivatives like this compound typically involves cyclocondensation of β-ketoesters, hydrazines, and halogenation agents. A common approach includes:

Cyclocondensation : Reacting ethyl acetoacetate with a substituted hydrazine to form the pyrazole core .

Iodination : Introducing iodine at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Esterification : Functionalizing the pyrazole nitrogen with an ethyl acetate group via alkylation using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Q. Example Protocol :

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- ¹H/¹³C NMR : Identify substituent positions on the pyrazole ring (e.g., methyl at C5, iodine at C4) and the ethyl acetate group. The pyrazole C4-I signal appears downfield (~140-160 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H absence (indicating N-alkylation) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern due to iodine (m/z 309 for C₉H₁₁IN₂O₂⁺) .

Q. Data Interpretation Example :

- ¹H NMR (CDCl₃) : δ 1.3 (t, 3H, CH₂CH₃), 2.4 (s, 3H, CH₃), 4.2 (q, 2H, OCH₂), 4.8 (s, 2H, CH₂COO), 6.2 (s, 1H, pyrazole-H).

- ¹³C NMR : δ 167.8 (COO), 148.2 (C4-I), 106.3 (C5-CH₃), 61.2 (OCH₂), 14.1 (CH₂CH₃).

Q. How does the iodine substituent influence the compound’s reactivity and applications in cross-coupling reactions?

The C4-iodine acts as a directing group and participates in Ullmann coupling or Sonogashira reactions for further functionalization. For example:

- Palladium-Catalyzed Coupling : React with terminal alkynes to form C-C bonds at the iodine position .

- Selectivity : The electron-withdrawing iodine enhances electrophilic substitution at C3/C5 positions, enabling regioselective modifications .

Mechanistic Insight :

Iodine’s large atomic radius facilitates oxidative addition with Pd(0), making it more reactive than chloro/bromo analogs in catalytic cycles .

Advanced Questions

Q. How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound?

SHELXL is critical for refining crystal structures, especially for heavy atoms like iodine:

Data Collection : High-resolution (<1.0 Å) data ensures accurate iodine positioning .

Refinement : Anisotropic displacement parameters for iodine and methyl groups improve thermal motion modeling .

Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to validate hydrogen bonding .

Case Study :

For a related iodopyrazole, SHELXL refinement reduced R1 from 0.12 → 0.04 by modeling disorder in the ethyl acetate group .

Q. What challenges arise in analyzing hydrogen-bonding networks in its crystal structure?

Hydrogen bonding in iodopyrazoles is complex due to:

- Competing Interactions : Iodine’s polarizability vs. ester carbonyl’s dipole .

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., C(6) chains from N-H···O=C interactions) .

- Thermal Motion : Dynamic disorder in flexible groups (e.g., ethyl) complicates H-bond detection .

Example from Evidence :

In Ethyl 2-(2-amino-triazolopyrimidinyl)acetate, amino groups form N-H···N bonds, generating ribbons along the a-axis .

Q. How do computational methods (DFT, MD) enhance understanding of its electronic properties and reactivity?

- DFT Calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine’s σ-hole drives halogen bonding .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) on ester hydrolysis kinetics .

- NBO Analysis : Quantify hyperconjugation (e.g., pyrazole lone pair → σ*(C-I)) to explain iodine’s lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.